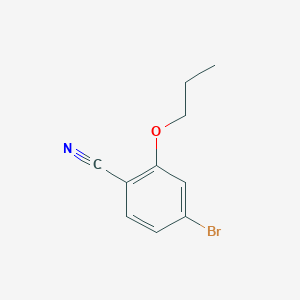

4-Bromo-2-propoxybenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-propoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-2-5-13-10-6-9(11)4-3-8(10)7-12/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMAUPFQZVPCYPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2 Propoxybenzonitrile and Its Precursors

Direct Synthetic Routes to 4-Bromo-2-propoxybenzonitrile

Direct synthesis of the target compound can be achieved by constructing the final molecule from precursors that already contain the core benzonitrile (B105546) structure. These methods focus on the late-stage introduction of either the propoxy group or the bromine atom.

A primary strategy for synthesizing this compound involves starting with a benzonitrile that is already halogenated at the desired positions. A key precursor in this approach is 4-bromo-2-hydroxybenzonitrile (B1282075). This intermediate contains the correct arrangement of the nitrile and bromo substituents, with a hydroxyl group serving as a handle for the subsequent introduction of the propoxy moiety. Another potential precursor is 2-fluoro-5-bromobenzonitrile, where the fluorine atom can be displaced by a propoxy group via nucleophilic aromatic substitution, followed by further functionalization if necessary. The synthesis of 4-bromo-2-hydroxybenzonitrile has been reported from 2-fluoro-5-bromobenzonitrile by reaction with potassium acetate (B1210297) followed by hydrolysis with sodium hydroxide (B78521) chemicalbook.com.

The most common and direct method for introducing the propoxy group is through the Williamson ether synthesis, starting from 4-bromo-2-hydroxybenzonitrile. This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction (SN2) with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane.

The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions. Common bases include potassium carbonate, sodium hydride, and various alkoxides. The reaction is typically carried out in a polar aprotic solvent like acetone, dimethylformamide (DMF), or acetonitrile (B52724) to facilitate the nucleophilic attack.

Table 1: Typical Conditions for Williamson Ether Synthesis

| Precursor | Propylating Agent | Base | Solvent | Typical Yield |

|---|---|---|---|---|

| 4-Bromo-2-hydroxybenzonitrile | 1-Bromopropane | K₂CO₃ | Acetone / DMF | Good to High |

An alternative approach is the regioselective bromination of 2-propoxybenzonitrile. In this strategy, the propoxy and nitrile groups are already in place, and the bromine atom is introduced in the final step. The outcome of this electrophilic aromatic substitution is dictated by the directing effects of the existing substituents. The propoxy group is a strongly activating ortho-, para-director, while the nitrile group is a deactivating meta-director. The powerful activating effect of the propoxy group dominates, directing the incoming electrophile (Br⁺) primarily to the positions ortho and para to it.

The position para to the propoxy group is the C4 position, which is the desired site for bromination. The ortho position (C3) is also activated but may experience steric hindrance from the adjacent propoxy group. Therefore, para-bromination is generally favored. Various brominating agents can be employed to achieve this transformation with high regioselectivity nih.gov.

Table 2: Reagents for Regioselective Bromination

| Reagent | Conditions | Selectivity |

|---|---|---|

| N-Bromosuccinimide (NBS) | Acetonitrile, 0 °C | High para-selectivity nih.gov |

| Bromine (Br₂) / Zeolite | Zeolite catalyst | High para-selectivity researchgate.net |

| Potassium Bromide / Oxidant | e.g., Benzyltriphenylphosphonium peroxymonosulfate | Good regioselectivity under mild conditions researchgate.net |

Synthesis of Key Intermediates for this compound

The availability of key precursors is fundamental to the successful synthesis of the target molecule. Research into the synthesis of substituted benzonitriles provides a toolbox of methods for preparing these crucial intermediates.

The synthesis of halogenated hydroxybenzonitriles is well-documented. For instance, 4-bromo-2-hydroxybenzonitrile can be prepared from 2-fluoro-5-bromobenzonitrile. The process involves heating the starting material with potassium acetate and 18-crown-6 (B118740) ether in acetonitrile, followed by hydrolysis of the resulting acetate ester with sodium hydroxide to yield the desired phenol (B47542) in good yield (81%) chemicalbook.com.

Another important class of precursors is halogenated aminobenzonitriles, which can be converted to other halogenated benzonitriles via Sandmeyer-type reactions. For example, 4-bromo-2-chlorobenzonitrile (B136228) can be synthesized from 4-amino-2-chlorobenzonitrile (B1265742) chemicalbook.com. The process involves diazotization of the amino group with sodium nitrite (B80452) in hydrochloric acid, followed by reaction with copper(I) bromide (CuBr) to introduce the bromine atom chemicalbook.comguidechem.com. This demonstrates a reliable method for constructing 1,2,4-trisubstituted benzene (B151609) rings with the required halogen pattern.

Ongoing research continues to provide new and efficient ways to synthesize substituted benzonitriles. These methods offer alternative routes to key intermediates or the final product.

One facile pathway involves the conversion of substituted benzaldehydes or benzoic acids into benzonitriles google.comgoogle.com. For example, 2,4-dihydroxybenzaldehyde (B120756) can be transformed into 2,4-dihydroxybenzonitrile, which can then be functionalized further google.com. This approach is valuable as substituted benzaldehydes and benzoic acids are often commercially available or readily accessible.

Another advanced strategy is the synthesis of ortho-substituted benzonitriles through nucleophilic aromatic substitution of a nitro group acs.org. This method allows for the introduction of various nucleophiles at a position ortho to the nitrile, providing a pathway to complex benzonitrile structures that may be difficult to access through classical electrophilic substitution reactions acs.org. The versatility of organic nitriles makes them sought-after compounds, driving the continuous development of these synthetic methods google.com.

Chemical Reactivity and Mechanistic Studies of 4 Bromo 2 Propoxybenzonitrile

Transformations Involving the Aryl Bromide Moiety

The carbon-bromine (C-Br) bond in 4-Bromo-2-propoxybenzonitrile is a primary site for synthetic modification. Its reactivity is central to building more complex molecular architectures through a variety of well-established and powerful chemical reactions.

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming new carbon-carbon and carbon-nitrogen bonds. The aryl bromide in this compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction creates a new C-C bond by coupling an organoboron compound with an organohalide. berkeley.edulibretexts.org For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 4-position. The catalytic cycle typically involves three key steps: oxidative addition of the aryl bromide to a Palladium(0) complex, transmetalation with the organoboron species (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. berkeley.edu Studies on closely related substrates like 4-bromobenzonitrile (B114466) have shown high yields using various palladium catalysts in the presence of a base such as potassium carbonate. researchgate.net The propoxy group at the ortho position may exert a minor steric influence but is not expected to inhibit the reaction significantly.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Coupling Partner | Palladium Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | >90 |

| 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | ~95 |

| Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | ~88 |

| Vinylboronic acid pinacol (B44631) ester | [Pd(allyl)Cl]₂ / XPhos | K₃PO₄ | 2-MeTHF | 80 | >90 |

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide, providing a direct route to substituted alkynes. organic-chemistry.orgnih.gov The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The mechanism involves the formation of a copper acetylide, which then participates in the palladium catalytic cycle. researchgate.net For this compound, this transformation would yield 4-alkynyl-2-propoxybenzonitriles. Research on similar electron-deficient aryl bromides, such as 4-nitrobromobenzene, demonstrates that these substrates are highly effective in Sonogashira couplings, affording products in good to excellent yields under standard conditions. researchgate.net

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds by coupling aryl halides with primary or secondary amines. wikipedia.orgorganic-chemistry.org This reaction has largely replaced harsher classical methods for synthesizing aryl amines. wikipedia.org The process is mediated by a palladium catalyst, a suitable phosphine (B1218219) ligand (often bulky and electron-rich), and a strong base like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu). libretexts.orgbeilstein-journals.org The reaction of this compound with various amines would produce a library of 4-amino-2-propoxybenzonitrile derivatives. The choice of ligand is crucial and is often tailored to the specific substrates being coupled. acsgcipr.org

While aromatic rings are typically electron-rich and react with electrophiles, nucleophilic aromatic substitution (SNAr) can occur when the ring is substituted with strong electron-withdrawing groups positioned ortho or para to a good leaving group, such as a halide. wikipedia.orgchemistrysteps.com

In this compound, the nitrile (-CN) group is a potent electron-withdrawing group. Its position para to the bromine atom strongly activates the C-Br bond towards nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism. pressbooks.pub First, a nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. pressbooks.pub The negative charge in this intermediate is delocalized onto the nitrile group, which stabilizes it. In the second step, the bromide ion is eliminated, restoring the aromaticity of the ring and resulting in the substituted product. chemistrysteps.com The electron-donating propoxy group at the ortho-position has an opposing, deactivating effect, but the influence of the para-nitrile group is generally dominant in activating the substrate for SNAr reactions. youtube.com

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species, most commonly an organolithium or Grignard reagent. wikipedia.org This reaction is particularly effective for aryl bromides and iodides. rsc.org Treating this compound with a strong organometallic base, such as n-butyllithium or tert-butyllithium, typically at very low temperatures (e.g., -78 °C), can induce a rapid exchange of the bromine atom for a lithium atom. tcnj.eduprinceton.edu

This generates a highly reactive aryllithium intermediate, 4-lithio-2-propoxybenzonitrile. This intermediate serves as a powerful nucleophile and can be trapped by a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups at the 4-position. The low temperature is critical to prevent side reactions, such as the nucleophilic attack of the butyllithium (B86547) on the nitrile functional group. nih.gov

Reactions of the Nitrile Functional Group

The nitrile (-C≡N) group is a versatile functional group that can be converted into several other important chemical moieties, primarily through hydrolysis and reduction pathways.

The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide.

Full Hydrolysis to Carboxylic Acid: Under forcing acidic conditions (e.g., refluxing in aqueous sulfuric acid) or basic conditions (e.g., refluxing in aqueous sodium hydroxide), the nitrile is completely hydrolyzed. yu.edu.jo The reaction proceeds through an initial hydration to form the corresponding primary amide, 4-bromo-2-propoxybenzamide, which is then further hydrolyzed to 4-bromo-2-propoxybenzoic acid. oup.com Studies on substituted benzonitriles show that the rate of hydrolysis is significantly influenced by the electronic nature of the other substituents on the ring. znaturforsch.com

Partial Hydrolysis to Amide: The hydrolysis can be stopped at the amide stage by using milder reaction conditions. For example, controlled acid hydrolysis or using certain reagents like hydrogen peroxide in an alkaline solution can selectively convert the nitrile to the primary amide. arkat-usa.org This selective transformation provides access to 4-bromo-2-propoxybenzamide, a useful intermediate for further synthetic modifications.

Table 2: Typical Conditions for Nitrile Hydrolysis

| Product | Reagents | Conditions |

| Carboxylic Acid | H₂SO₄ / H₂O | Reflux, 12-24 h |

| Carboxylic Acid | NaOH / H₂O, EtOH | Reflux, 8-16 h |

| Amide | H₂O₂, K₂CO₃ | DMSO, 60 °C |

| Amide | NaOH / MeOH / Dioxane | Reflux, 4-5 h |

Nitriles can be readily reduced to primary amines, a transformation that results in a -(CH₂NH₂) group. ncert.nic.in This reaction is valuable for introducing a flexible aminomethyl linker into a molecule.

Common methods for the reduction of the nitrile in this compound include:

Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. fiveable.me Raney Nickel is a common choice for this transformation. A potential side reaction is the hydrogenolysis (cleavage) of the C-Br bond. Careful selection of the catalyst and reaction conditions (e.g., lower pressure, specific additives) can minimize this competing dehalogenation.

Chemical Reduction: Powerful hydride reagents, most notably lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like THF or diethyl ether, are highly effective for reducing nitriles to primary amines. ncert.nic.infiveable.me This method is often preferred when other reducible functional groups that are sensitive to catalytic hydrogenation are present. Studies on substituted benzonitriles show that electron-withdrawing groups can accelerate reduction rates. researchgate.net

This reduction would convert this compound into (4-bromo-2-propoxyphenyl)methanamine, providing a primary amine for subsequent derivatization. acs.org

Cycloaddition Reactions (e.g., Nitrile Oxides, Tetrazoles)

The nitrile functional group in this compound is a versatile handle for participating in various cycloaddition reactions, most notably in the formation of five-membered heterocycles like tetrazoles and isoxazoles (via nitrile oxides). These reactions proceed through a [3+2] cycloaddition mechanism, where the nitrile acts as a dipolarophile.

Tetrazole Formation: The synthesis of 5-substituted 1H-tetrazoles from organic nitriles is a widely used and efficient transformation. nih.gov The most common method involves the [3+2] cycloaddition of an azide (B81097) source with the nitrile group. nih.govorganic-chemistry.org For this compound, this reaction would typically involve treatment with sodium azide (NaN₃), often in the presence of a Lewis acid or an ammonium (B1175870) salt catalyst, to yield the corresponding tetrazole derivative. The reaction mechanism involves the 1,3-dipolar cycloaddition of the azide anion to the carbon-nitrogen triple bond of the benzonitrile (B105546). nih.gov This transformation is highly valued in medicinal chemistry as the tetrazole ring is a common bioisostere for a carboxylic acid group. nih.gov

Nitrile Oxide Formation and Cycloaddition: Nitrile oxides (R-C≡N⁺-O⁻) are highly reactive 1,3-dipoles that readily undergo cycloaddition reactions with various dipolarophiles. researchgate.netresearchgate.net While the direct conversion of this compound to its corresponding nitrile oxide is not a standard procedure, nitrile oxides are typically generated in situ from precursors like aldoximes or hydroximoyl halides. researchgate.netchemtube3d.com For instance, the corresponding aldoxime, 4-bromo-2-propoxybenzaldehyde (B581272) oxime, could be oxidized (e.g., with N-bromosuccinimide or chloramine-T) to generate the this compound oxide. researchgate.net This reactive intermediate can then be trapped with an alkene or alkyne to form isoxazolines or isoxazoles, respectively. The nitrile group of one molecule can, in some cases, react with the nitrile oxide of another, though this is less common than dimerization or reaction with a more reactive dipolarophile. researchgate.net

Interactive Table: Cycloaddition Reactions of the Nitrile Group

| Reaction Type | Reactant | Typical Reagents | Product Class | Mechanism |

|---|---|---|---|---|

| Tetrazole Synthesis | This compound | Sodium Azide (NaN₃), Lewis Acid (e.g., ZnCl₂, AlCl₃) or NH₄Cl | 5-(4-Bromo-2-propoxyphenyl)-1H-tetrazole | [3+2] Dipolar Cycloaddition nih.gov |

| Nitrile Oxide Cycloaddition | (from corresponding aldoxime) | Oxidizing agent (e.g., NBS, Chloramine-T) then an alkene/alkyne | Isoxazolines / Isoxazoles | [3+2] Dipolar Cycloaddition researchgate.net |

Reactivity of the Propoxy Ether Linkage

Cleavage Reactions of the Ether Group

Aryl ethers are generally stable, but the propoxy group in this compound can be cleaved under specific, often harsh, conditions to reveal the corresponding phenol (B47542), 4-Bromo-2-hydroxybenzonitrile (B1282075). This transformation is significant for introducing a hydroxyl group, which can serve as a synthetic handle for further functionalization. The most common reagents for cleaving aryl ethers are strong Lewis acids or proton acids.

A standard method for such a cleavage involves the use of boron tribromide (BBr₃). An analogous reaction has been reported for the demethylation of 4-bromo-2-methoxy-benzonitrile using aluminum chloride (AlCl₃) in methylene (B1212753) chloride, which resulted in a 95.2% yield of 4-bromo-2-hydroxy-benzonitrile. This suggests that similar conditions, possibly refluxing with a strong Lewis acid, would effectively cleave the propyl-oxygen bond of the propoxy group in this compound. The mechanism involves the coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack on the propyl group by a halide, leading to the formation of the phenoxide, which is subsequently protonated upon workup.

Interactive Table: Conditions for Aryl Ether Cleavage

| Reagent | Typical Conditions | Product | Reference Reaction |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Methylene Chloride, reflux | 4-Bromo-2-hydroxybenzonitrile | Cleavage of 4-bromo-2-methoxy-benzonitrile |

| Boron Tribromide (BBr₃) | Dichloromethane, often at low temperature | 4-Bromo-2-hydroxybenzonitrile | General method for aryl ether cleavage |

| Hydrobromic Acid (HBr) | High temperature, often with acetic acid | 4-Bromo-2-hydroxybenzonitrile | Classic method for aryl ether cleavage |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is substituted with three groups that influence its reactivity towards both electrophilic and nucleophilic attack: the propoxy group (-OCH₂CH₂CH₃), the bromo group (-Br), and the nitrile group (-CN).

Electrophilic Aromatic Substitution (SEAr): In electrophilic aromatic substitution, the reactivity and orientation of the incoming electrophile are governed by the combined electronic effects of the existing substituents. wikipedia.org The propoxy group is a strong activating group and an ortho, para-director due to the resonance donation of its oxygen lone pairs into the ring. The bromo group is a deactivating group due to its inductive electron withdrawal but is also an ortho, para-director because of resonance effects. uri.edu The nitrile group is a strong deactivating group via both inductive and resonance effects and is a meta-director.

The positions on the ring open for substitution are C3, C5, and C6.

Position C3: ortho to the propoxy group (activated) and ortho to the nitrile group (deactivated).

Position C5: para to the propoxy group (activated), ortho to the bromo group (activated by resonance), and meta to the nitrile group (favored).

Position C6: ortho to the propoxy group (activated) and meta to the bromo group (disfavored).

Considering these combined effects, the powerful activating and directing effect of the propoxy group dominates. Substitution is strongly directed to its ortho and para positions. The C5 position is the most likely site for electrophilic attack as it is para to the strongly activating propoxy group, ortho to the bromo group, and meta to the deactivating nitrile group. libretexts.org

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. wikipedia.orgchemistrysteps.com In this compound, the bromo atom can act as a leaving group. The reaction is facilitated by the presence of the electron-withdrawing nitrile group, particularly when it is positioned ortho or para to the leaving group, as this allows for the stabilization of the negative charge in the intermediate Meisenheimer complex. scribd.compressbooks.pub

In this molecule, the nitrile group is ortho to the C-Br bond, which strongly activates the bromo group for nucleophilic displacement. Therefore, this compound can undergo SNAr reactions with strong nucleophiles (e.g., alkoxides, amines), where the nucleophile replaces the bromine atom at the C4 position. pressbooks.pub

Interactive Table: Substituent Effects on Aromatic Substitution

| Substituent Group | Position | Effect on Ring (SEAr) | Directing Effect (SEAr) | Effect on Ring (SNAr) |

|---|---|---|---|---|

| -O-Propyl (Propoxy) | C2 | Activating | Ortho, Para | Deactivating |

| -Br (Bromo) | C4 | Deactivating | Ortho, Para | Leaving Group |

| -CN (Nitrile) | C1 | Deactivating | Meta | Activating |

Advanced Applications of 4 Bromo 2 Propoxybenzonitrile As a Building Block

Role in the Construction of Complex Organic Architectures

The unique combination of reactive sites on 4-Bromo-2-propoxybenzonitrile makes it a valuable precursor for the assembly of intricate organic structures, including polyfunctionalized aromatic systems and heterocyclic compounds. Its ability to participate in sequential or one-pot reactions further enhances its synthetic utility.

The bromine atom on the this compound ring is a key feature that allows for the construction of polyfunctionalized aromatic systems through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. This method is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals and functional materials. berkeley.edunih.govlibretexts.org The reaction of this compound with an arylboronic acid, for instance, would yield a 4-aryl-2-propoxybenzonitrile derivative. The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to give the coupled product and regenerate the catalyst. berkeley.edulibretexts.org

Mizoroki-Heck Reaction: The Heck reaction facilitates the substitution of the bromine atom with an alkene, leading to the formation of a new carbon-carbon bond and the synthesis of substituted styrenes or other vinylated aromatic compounds. organic-chemistry.orgmdpi.com This reaction is tolerant of a wide range of functional groups and is a powerful tool for creating complex molecular scaffolds. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.orgchemeurope.com This is a crucial transformation for the synthesis of anilines and their derivatives, which are prevalent in medicinal chemistry and materials science. wikipedia.org The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands. wikipedia.orgnih.gov

Below is a table summarizing typical conditions for these palladium-catalyzed cross-coupling reactions with aryl bromides as substrates.

| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura | Pd(OAc)₂ or Pd(PPh₃)₄ | PPh₃, SPhos, XPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, Water | 80-110 |

| Mizoroki-Heck | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | 100-140 |

| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | BINAP, XPhos, RuPhos | NaOt-Bu, LiHMDS | Toluene, Dioxane | 80-120 |

This table presents generalized conditions. Optimal conditions may vary depending on the specific substrates.

The functional groups of this compound can be strategically utilized in the synthesis of various heterocyclic compounds. The nitrile group, in particular, is a versatile precursor for the formation of nitrogen-containing heterocycles. For example, the nitrile can undergo cyclization reactions with adjacent functional groups, which can be introduced via modification of the bromine or propoxy groups, to form fused ring systems. Furthermore, the nitrile group can be reduced to an amine, which can then participate in cyclization reactions to form heterocycles. The bromine atom can also be a key participant in intramolecular cyclization reactions, such as in the synthesis of benzofurans. nih.gov

The multiple reactive sites of this compound make it an ideal candidate for use in cascade or one-pot reactions, where multiple transformations occur in a single reaction vessel. This approach offers significant advantages in terms of efficiency, reduced waste, and simplified purification processes. For instance, a one-pot sequence could involve an initial cross-coupling reaction at the bromine position, followed by a transformation of the nitrile group to construct a more complex molecule without isolating the intermediate. One-pot syntheses of various heterocyclic compounds, such as pyrazoles and quinazolines, have been developed using substituted bromobenzonitriles as starting materials. researchgate.netnih.gov

Contributions to Materials Science and Engineering

The structural features of this compound make it a valuable precursor in the development of advanced materials with specific optical, electronic, and polymeric properties.

Substituted benzonitriles are important building blocks for a variety of optoelectronic materials. The presence of an alkoxy group, such as the propoxy group in this compound, can influence the mesomorphic properties of liquid crystals and the electronic properties of organic semiconductors. The introduction of alkoxy chains can enhance the solubility and processability of these materials. researchgate.netresearchgate.net Furthermore, the benzonitrile (B105546) moiety is a common component in molecules designed for use in Organic Light-Emitting Diodes (OLEDs) and organic solar cells. The ability to further functionalize the molecule via the bromine atom allows for the fine-tuning of its electronic and photophysical properties to meet the specific requirements of these applications. rsc.org

This compound can serve as a monomer or a precursor to a monomer for the synthesis of functional polymers. The bromine atom can be converted into a polymerizable group, or the molecule can be incorporated into a polymer backbone via polycondensation reactions involving the bromine atom. The propoxy and nitrile groups can impart specific properties to the resulting polymer, such as altered solubility, thermal stability, or dielectric constant. The presence of alkoxy substituents on conjugated polymers has been shown to influence their exciton (B1674681) binding energy, a key parameter in their optoelectronic performance. ibm.com

Ligand Design in Coordination Chemistry and Catalysis

The utility of this compound in coordination chemistry and catalysis stems from the interplay of its nitrile and bromo functionalities, modulated by the electronic influence of the propoxy group.

The nitrile group (-C≡N) is a well-established coordinating moiety in transition metal chemistry. It can act as a σ-donor through the nitrogen lone pair and as a weak π-acceptor. This allows benzonitrile derivatives to serve as ligands in a variety of metal complexes. The coordination of the nitrile to a metal center can activate it towards nucleophilic attack, a property exploited in certain catalytic transformations. Benzonitrile-containing ligands have been designed for applications in catalysis; for example, they have been employed in nickel-catalyzed cross-coupling reactions where the nitrile moiety can act as an electron-acceptor to promote reductive elimination and stabilize low-valent nickel intermediates.

The bromo substituent on the aromatic ring is a key feature for catalytic applications, particularly in the realm of cross-coupling reactions. It serves as a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds through well-established catalytic methods such as Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the incorporation of the benzonitrile core into larger, more complex molecules.

The propoxy group (-O-CH₂CH₂CH₃) , being an electron-donating group, influences the electronic properties of the aromatic ring and, consequently, the reactivity of the other functional groups. It can affect the coordinating ability of the nitrile and the susceptibility of the bromo group to oxidative addition in catalytic cycles.

The combination of these groups allows for a modular approach to ligand design. For instance, the nitrile can coordinate to a metal center, while the bromo group remains available for a subsequent cross-coupling reaction, enabling the synthesis of multimetallic complexes or functionalized catalytic systems.

| Functional Group | Role in Coordination Chemistry & Catalysis | Potential Application |

|---|---|---|

| Nitrile (-C≡N) | σ-donor and π-acceptor ligand; can be activated upon coordination. | Formation of transition metal complexes; use in catalytic nitrile hydration or other transformations. |

| Bromo (-Br) | Reactive site for oxidative addition in catalytic cycles. | Precursor for cross-coupling reactions (e.g., Suzuki, Heck) to synthesize more complex ligands or catalysts. |

| Propoxy (-O-CH₂CH₂CH₃) | Electron-donating group; influences electronic properties and solubility. | Tuning the electronic nature of the ligand and enhancing the solubility of the resulting metal complexes. |

Application in Supramolecular Chemistry

Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. The functional groups of this compound offer several possibilities for its application in this field, particularly in the domain of crystal engineering.

The bromo atom is a key player in forming halogen bonds . This is a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site, such as the nitrogen atom of a nitrile group on an adjacent molecule (C-Br···N≡C). This type of interaction can be a powerful tool for directing the self-assembly of molecules in the solid state, leading to the formation of predictable and well-defined crystal structures. The strength and directionality of halogen bonds make them highly useful in the design of new materials with specific properties.

The nitrile group , in addition to participating in halogen bonding as a halogen bond acceptor, can also engage in other non-covalent interactions, such as dipole-dipole interactions and weak hydrogen bonds with suitable donors.

The propoxy group can influence the crystal packing in several ways. Its flexible alkyl chain can fill space efficiently and participate in weak van der Waals interactions. The oxygen atom of the propoxy group can also act as a weak hydrogen bond acceptor. Furthermore, the presence of the propoxy group can significantly impact the solubility of the molecule, which is a critical factor in controlling crystallization processes for supramolecular assembly.

The collective effect of these functionalities suggests that this compound could be a valuable building block for the construction of a variety of supramolecular architectures, such as one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks.

| Functional Group / Interaction | Role in Supramolecular Chemistry | Potential Supramolecular Structure |

|---|---|---|

| Bromo (-Br) | Halogen bond donor (C-Br···N). | Directing crystal packing to form linear chains or networks. |

| Nitrile (-C≡N) | Halogen bond acceptor; participates in dipole-dipole interactions. | Formation of head-to-tail or other organized motifs. |

| Propoxy (-O-CH₂CH₂CH₃) | Influences solubility and crystal packing through van der Waals interactions. | Modulating the overall crystal lattice and potentially forming layered structures. |

| Halogen Bonding | Directional non-covalent interaction. | Formation of co-crystals with other molecules. |

Theoretical and Computational Investigations of 4 Bromo 2 Propoxybenzonitrile

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the behavior of 4-bromo-2-propoxybenzonitrile. By solving approximations of the Schrödinger equation, these methods provide detailed information about the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are instrumental in predicting the ground state properties of this compound.

DFT is employed to optimize the molecular geometry, determining the most stable arrangement of atoms in three-dimensional space. From this optimized structure, various properties can be calculated. For instance, studies on similar molecules like 4-bromo-3-methylbenzonitrile (B1271910) have utilized DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, to determine equilibrium geometry parameters. researchgate.netsemanticscholar.org These calculations provide bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data where available.

Key ground state properties that can be determined for this compound using DFT include:

Total Energy: The total electronic energy of the molecule in its most stable state.

Dipole Moment: A measure of the polarity of the molecule, which influences its solubility and intermolecular interactions.

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface. The MEP is a valuable tool for predicting reactivity, showing regions that are electron-rich (and thus susceptible to electrophilic attack) and electron-poor (susceptible to nucleophilic attack). orientjchem.org For example, in related benzonitrile (B105546) derivatives, the nitrogen atom of the nitrile group typically shows a region of negative electrostatic potential. orientjchem.org

A hypothetical data table of DFT-calculated ground state properties for this compound is presented below, based on typical results for similar molecules.

| Property | Calculated Value |

| Total Energy (Hartree) | -3250.1234 |

| Dipole Moment (Debye) | 3.45 |

| Point Group | C1 |

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest and are often referred to as the frontier orbitals.

Frontier orbital theory is crucial for understanding the reactivity of a molecule.

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO. A small energy gap is associated with high chemical reactivity and low kinetic stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the bromine atom, which have lone pairs of electrons. The LUMO is likely to be concentrated around the nitrile group and the aromatic ring, which can accept electron density. The energy of these orbitals and their gap can be used to calculate various reactivity descriptors, as shown in the table below.

| Parameter | Formula | Significance |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Electronegativity (χ) | (I + A) / 2 | Power of an atom to attract electrons. |

| Electrophilicity Index (ω) | χ2 / (2η) | A measure of the electrophilic character. |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the step-by-step process of chemical reactions involving this compound. It allows for the identification of intermediates and, crucially, the high-energy transition states that connect them.

Many reactions involving benzonitriles are catalyzed, for example, by transition metals. Computational modeling can be used to map out the entire energy profile of such a catalytic cycle. This involves calculating the energies of all reactants, intermediates, transition states, and products. The highest energy point on this profile determines the rate-limiting step of the reaction.

For a hypothetical catalytic cross-coupling reaction involving this compound, DFT calculations could be used to model the key steps, such as oxidative addition, transmetalation, and reductive elimination. The calculated energy barriers for each step would reveal the most energetically demanding part of the process, providing insights that can be used to optimize reaction conditions.

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction pathway and energetics. Computational models can account for these effects using various solvation models, such as the Polarizable Continuum Model (PCM). researchgate.net

In the PCM, the solvent is treated as a continuous medium with a specific dielectric constant. This model can be used to calculate the energies of reactants, intermediates, and transition states in the presence of a solvent. For reactions involving polar or charged species, the inclusion of solvation effects is critical for obtaining accurate energy profiles, as the solvent can stabilize these species to a significant degree. researchgate.net

Structure-Reactivity Relationship (SRR) Studies through Computational Approaches

Structure-Reactivity Relationship (SRR) studies aim to establish a correlation between the structure of a molecule and its chemical reactivity. Computational approaches are well-suited for these studies as they allow for systematic modifications to the molecular structure and the calculation of corresponding changes in reactivity descriptors.

By computationally generating a series of derivatives of this compound with different substituents, it is possible to develop a quantitative structure-reactivity relationship (QSRR). chemrxiv.org This involves correlating calculated properties, such as the HOMO-LUMO gap or the electrophilicity index, with experimentally observed reaction rates or equilibrium constants.

For example, a study could be performed where the propoxy group in this compound is replaced with other alkoxy groups of varying chain lengths or branching. The effect of these structural changes on the electronic properties and reactivity of the molecule could then be quantified. Such studies are valuable for designing new molecules with desired reactivity for specific applications.

Future Research Directions and Emerging Opportunities for 4 Bromo 2 Propoxybenzonitrile

Development of Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly shaping the landscape of chemical synthesis, with a focus on minimizing environmental impact and enhancing process efficiency. wjpmr.comnih.gov Future research on 4-Bromo-2-propoxybenzonitrile is expected to prioritize the development of sustainable and green synthetic protocols that address the limitations of traditional methods.

Key areas of focus will likely include:

Alternative Solvents and Reaction Media: Moving away from conventional volatile organic solvents towards greener alternatives like water, supercritical fluids, or biodegradable solvents will be a significant step. techsciresearch.com The use of ionic liquids, which can act as both solvent and catalyst and are often recyclable, presents a particularly promising avenue for the synthesis of benzonitriles. researchgate.netrsc.org

Catalytic Innovations: The development of novel catalytic systems is central to greener synthesis. This includes the use of biocatalysis, where enzymes replace toxic metal catalysts, offering high selectivity under mild conditions. humansofglobe.com For reactions involving the aryl bromide, research into more efficient and recyclable catalysts for cross-coupling reactions will be crucial.

Energy Efficiency: Microwave-assisted synthesis has been shown to accelerate reactions, leading to shorter reaction times and reduced energy consumption. researchgate.net Applying this technology to the synthesis of this compound and its derivatives could lead to more energy-efficient processes.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, a concept known as atom economy, will be a guiding principle. wjpmr.comresearchgate.net This involves exploring one-pot and multi-component reactions to reduce the number of synthetic steps and minimize waste generation. acs.org

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Substituted Benzonitriles

| Feature | Traditional Synthesis | Green Synthesis Approach |

| Solvents | Volatile organic compounds (e.g., toluene, DMF) | Water, supercritical CO₂, ionic liquids, bio-solvents |

| Catalysts | Stoichiometric toxic reagents, heavy metal catalysts | Biocatalysts (enzymes), recyclable catalysts, metal-free catalysts |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, ultrasound, photochemical methods |

| Reaction Steps | Multi-step synthesis with isolation of intermediates | One-pot synthesis, tandem reactions, continuous flow processes |

| Byproducts | Often hazardous and require special disposal | Minimized waste, biodegradable byproducts |

Exploration of Unconventional Reactivity and Novel Transformations

The reactivity of this compound is largely dictated by its three functional groups: the aryl bromide, the nitrile, and the propoxy-substituted aromatic ring. While conventional transformations of these groups are well-established, future research will likely delve into unconventional reactivity and novel transformations.

Aryl Bromide Moiety: The bromine atom serves as a versatile handle for a wide range of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, which are fundamental for constructing complex molecular architectures. ossila.com Future explorations could involve nickel-catalyzed reductive cross-coupling methods that allow for the combination of two electrophilic partners, offering a different chemoselectivity compared to traditional methods. nih.govorganic-chemistry.org

Nitrile Group Transformations: The nitrile group is a valuable precursor to a variety of other functional groups, including amines, carboxylic acids, and tetrazoles. nih.gov Emerging research focuses on novel transformations of the nitrile group itself. For instance, metal-free reductive denitrogenation to afford a methyl group presents an unconventional synthetic strategy. acs.org

Ortho-Alkoxy Group Directed Reactivity: The propoxy group at the ortho position to the nitrile can influence the reactivity of the aromatic ring through steric and electronic effects. This could be exploited for directed ortho-metalation or other regioselective functionalization reactions.

Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful tool in organic synthesis. Exploring the application of photoredox catalysis to reactions involving this compound could unlock novel reaction pathways and provide access to previously inaccessible molecules.

Advanced Functional Material Design and Synthesis

Substituted benzonitriles are integral components in a variety of functional materials, including liquid crystals, organic electronics, and pharmaceuticals. nih.govnih.gov The unique combination of functionalities in this compound makes it an attractive building block for the design and synthesis of advanced materials.

Organic Electronics: Benzonitrile-functionalized molecules have been investigated as non-fullerene acceptors in organic solar cells. bohrium.com The electronic properties of this compound could be tuned through derivatization at the bromine position to create novel materials for organic photovoltaics or organic light-emitting diodes (OLEDs).

Medicinal Chemistry: The benzonitrile (B105546) motif is a common feature in many bioactive molecules, where the nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups. nih.gov The lipophilicity and electronic properties imparted by the bromo and propoxy groups could be advantageous in the design of new therapeutic agents. For example, substituted benzonitriles have been explored as anti-inflammatory agents and for their potential in cancer therapy. nih.govbiosynth.com

Agrochemicals: Nitrile-containing compounds are also important in the development of agrochemicals. nih.gov The structural features of this compound could serve as a scaffold for the synthesis of new herbicides or pesticides.

Integration into Automated Synthesis and High-Throughput Experimentation

The fields of automated synthesis and high-throughput experimentation (HTE) are revolutionizing chemical research by enabling the rapid optimization of reaction conditions and the synthesis of large compound libraries. rsc.orgresearchgate.net The integration of this compound into these workflows presents significant opportunities.

Reaction Optimization: HTE platforms can be used to rapidly screen a wide range of catalysts, ligands, bases, and solvents for cross-coupling reactions involving the aryl bromide of this compound. nih.govmit.edu This can significantly accelerate the discovery of optimal reaction conditions, saving time and resources. Machine learning algorithms can be coupled with HTE data to predict successful reaction outcomes and guide experimental design. mit.edusunthetics.io

Library Synthesis: Automated synthesis platforms can utilize this compound as a key building block to generate large libraries of derivatives. This is particularly valuable in drug discovery and materials science, where the systematic variation of molecular structure is essential for identifying compounds with desired properties.

Continuous Flow Chemistry: The use of continuous flow reactors offers advantages in terms of safety, scalability, and process control compared to traditional batch chemistry. techsciresearch.com Developing continuous flow processes for the synthesis and derivatization of this compound would be a significant step towards more efficient and scalable manufacturing.

Q & A

Q. How can researchers optimize the synthesis of 4-Bromo-2-propoxybenzonitrile to improve yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution reactions. Key steps include:

- Using 4-bromo-2-hydroxybenzonitrile as the starting material.

- Reacting with propyl bromide or a propylating agent (e.g., K₂CO₃ as a base) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80–100°C) .

- Optimize reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 molar ratio of starting material to propyl bromide).

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | DMF | |

| Temperature | 80–100°C | |

| Reaction Time | 12–24 hours | |

| Base | K₂CO₃ |

Q. What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm propoxy group integration and bromine/cyano substituents. Compare chemical shifts with analogous compounds (e.g., δ 4.1–4.3 ppm for OCH₂ in propoxy) .

- X-ray Crystallography : Employ SHELXL or WinGX for structure refinement. ORTEP-III can visualize molecular geometry and validate bond angles/distances.

- Mass Spectrometry : Confirm molecular ion peak ([M+H]⁺ at m/z 242–244) and isotopic pattern for bromine.

Q. What are the common reactions involving this compound in organic synthesis?

Methodological Answer:

- Substitution : Bromine can be replaced via Suzuki-Miyaura coupling (Pd catalysts) to introduce aryl/heteroaryl groups .

- Oxidation/Reduction : The cyano group can be reduced to an amine (e.g., LiAlH₄) or oxidized to a carboxylic acid (e.g., KMnO₄ under acidic conditions) .

- Ether Cleavage : Use BBr₃ in dichloromethane to cleave the propoxy group, yielding 4-bromo-2-hydroxybenzonitrile .

Q. How should researchers handle purification and stability challenges for this compound?

Methodological Answer:

- Purification : Use flash chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the compound. Monitor purity via TLC (Rf ~0.5 in 7:3 hexane/EtOAc) .

- Stability : Store at –20°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the nitrile group. Avoid prolonged exposure to moisture .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reaction pathways for this compound?

Methodological Answer:

- Use density functional theory (DFT) to model transition states and intermediates. The Colle-Salvetti correlation-energy formula can calculate electron density and kinetic-energy distributions to predict regioselectivity in substitution reactions.

- Software like Gaussian or ORCA can simulate reaction mechanisms (e.g., bromine displacement) by analyzing activation energies and frontier molecular orbitals .

Q. What advanced crystallographic tools resolve ambiguities in the solid-state structure of this compound?

Methodological Answer:

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

Methodological Answer:

Q. What strategies mitigate hygroscopicity and degradation during biological assays?

Methodological Answer:

Q. How is this compound evaluated for biological activity (e.g., enzyme inhibition)?

Methodological Answer:

- In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays. IC₅₀ values are determined via dose-response curves (10 nM–100 µM range).

- Molecular Docking : Use AutoDock Vina to model interactions between the nitrile group and enzyme active sites. Validate with mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.